molecular formula C13H13ClN2O2 B13961843 4-Chloro-2-(4-ethoxyphenyl)-6-methylpyridazin-3(2h)-one CAS No. 5446-12-8

4-Chloro-2-(4-ethoxyphenyl)-6-methylpyridazin-3(2h)-one

Cat. No.: B13961843
CAS No.: 5446-12-8
M. Wt: 264.71 g/mol
InChI Key: NGFNVWKXBDZZIB-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-ethoxyphenyl)-6-methylpyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and a methyl group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-ethoxyphenyl)-6-methylpyridazin-3(2H)-one typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-chloroacetoacetate under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-ethoxyphenyl)-6-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyridazinone ring.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-(4-ethoxyphenyl)-6-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-ethoxyphenyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(4-methoxyphenyl)-6-methylpyridazin-3(2H)-one
  • 4-Chloro-2-(4-ethoxyphenyl)-5-methylpyridazin-3(2H)-one
  • 4-Chloro-2-(4-ethoxyphenyl)-6-ethylpyridazin-3(2H)-one

Uniqueness

4-Chloro-2-(4-ethoxyphenyl)-6-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

5446-12-8

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

4-chloro-2-(4-ethoxyphenyl)-6-methylpyridazin-3-one

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-11-6-4-10(5-7-11)16-13(17)12(14)8-9(2)15-16/h4-8H,3H2,1-2H3

InChI Key

NGFNVWKXBDZZIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC(=N2)C)Cl

Origin of Product

United States

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